2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine

Descripción general

Descripción

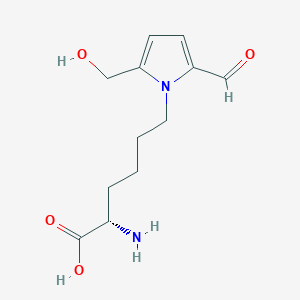

“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .

Synthesis Analysis

The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .Molecular Structure Analysis

The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .Chemical Reactions Analysis

During the digestion of glycated proteins, pyrraline-containing peptides are formed . After digestion, 50–60% of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of pyrraline was released as the free amino acid .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Indicator of Heat Damage and AGEs Formation in Foods

Pyrraline is employed as an indicator to evaluate heat damage and formation of advanced glycation end-products (AGEs) in foods . It is a causative factor for the recent epidemics of diabetes and cardiovascular disease .

Presence in Protein-Enriched Drinks

Peptide-enriched drinks (PEDs) are broadly consumed worldwide due to their rapid rate of absorption and perceived health effects. It has been hypothesized that PED is an important source of pyrraline, especially peptide bound pyrraline (Pep-Pyr) .

Detection in Whey, Soy, and Collagen Protein Hydrolysates

In a study, free-form pyrraline (Free-Pyr) and Pep-Pyr were determined in drinks enriched with whey protein hydrolysate (WPH), soy protein hydrolysate (SPH), and collagen protein hydrolysate (CPH) . WPH-enriched drinks contained a high content of Pep-Pyr .

Role in Diabetes and Cardiovascular Diseases

Pyrraline, a typical kind of advanced glycation end product, has been found to contribute to the development of pathologies associated with ageing and diabetes mellitus .

Inhibition of Pyrraline Formation by Phenolic Compounds

Phenolic compounds extracted from highland barley whole grain (HBWG) and vinasse (HBVN) were used to inhibit pyrraline formation in a simulated food . The inhibitory effects of pyrraline in the simulated food were 52.03% and 49.22% by HBVN and HBWG, respectively .

Potential Use in Functional Foods

The study demonstrated that highland barley and its by-products can potentially be used as a functional food to regulate pyrraline formation during food processing .

Mecanismo De Acción

Target of Action

Pyrraline, also known as 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a major advanced glycation end-product (AGE) that is formed in the Maillard reaction . The primary targets of pyrraline are proteins, specifically those containing lysine residues . Pyrraline forms when reducing sugars react with the amino group of lysine side-chains in proteins .

Mode of Action

The interaction of pyrraline with its targets involves a complex series of reactions known as the Maillard reaction . This non-enzymatic condensation reaction occurs between the carbonyl group of a reducing sugar and the primary amine of the lysine side-chain in protein . Sodium ions appear to alter the intramolecular electron density and charge distribution of the peptides and facilitate the reaction by stabilizing some of the intermediates in the reaction sequence .

Biochemical Pathways

The formation of pyrraline affects several biochemical pathways. It is associated with linolenic acid metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, arachidonic acid metabolism, tyrosine metabolism, and glycerophospholipid metabolism . These pathways are perturbed during the pathological process induced by pyrraline .

Pharmacokinetics

The pharmacokinetics of pyrraline involve its formation during the digestion of glycated proteins. Pyrraline-containing dipeptides, which are substrates of the human peptide transporter 1 (PEPT1), are formed during luminal digestion of glycated proteins . This process can enhance the bioavailability of pyrraline .

Result of Action

The presence of pyrraline has been associated with several health conditions, including nephropathy and diabetes . It is also known to be a potential health risk due to its presence in many modern diets that are heat processed . Pyrraline might result in potential health risks because many modern diets are heat processed .

Action Environment

The formation of pyrraline is influenced by environmental factors such as temperature and the presence of sodium chloride . For instance, model systems prepared by heating peptides with glucose from 60 °C to 220 °C for up to 65 min showed that the amounts of peptide-bound pyrraline formed were influenced by the neighboring amino acids on the peptide-bound pyrraline formation . Additionally, sodium chloride, especially at 0.50%, promoted Maillard browning and pyrraline formation, with a simultaneous increase in the 3-deoxyglucosone concentration .

Propiedades

IUPAC Name |

(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYFITADLSVOAS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225507 | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrraline | |

CAS RN |

74509-14-1 | |

| Record name | Pyrraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74509-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

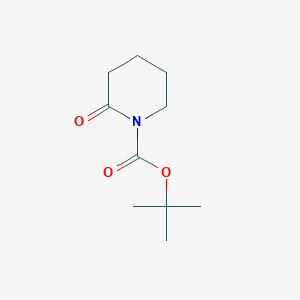

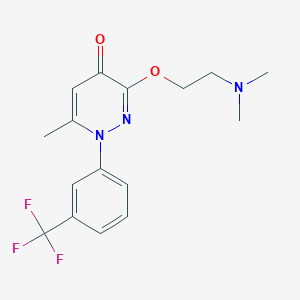

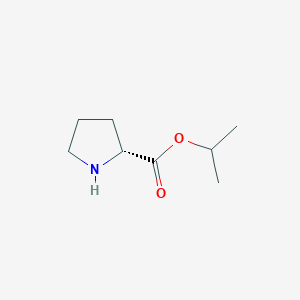

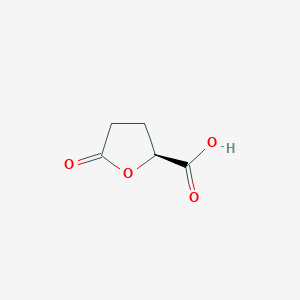

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?

A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .

Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?

A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .

Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?

A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)